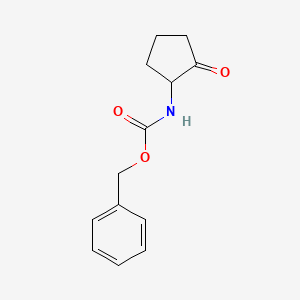
Benzyl (2-oxocyclopentyl)carbamate
Vue d'ensemble
Description
Benzyl (2-oxocyclopentyl)carbamate is an organic compound . It belongs to the class of organic compounds known as benzyloxycarbonyls, which are organic compounds containing a carbonyl group substituted with a benzyloxyl group .
Synthesis Analysis
The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . A method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .Molecular Structure Analysis
The molecular formula of Benzyl (2-oxocyclopentyl)carbamate is C13H15NO3 . It belongs to the class of organic compounds known as benzyloxycarbonyls . These are organic compounds containing a carbonyl group substituted with a benzyloxyl group .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . An acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents has been examined .Applications De Recherche Scientifique
Cholinesterase Inhibition
Benzyl (2-oxocyclopentyl)carbamate and its derivatives have been extensively studied for their potential as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital in the breakdown of the neurotransmitter acetylcholine, and their inhibition can be significant in treating disorders like Alzheimer's disease.
Acetyl- and Butyrylcholinesterase Inhibition : Novel silicon-based carbamate derivatives, including benzyl (2-oxocyclopentyl)carbamate variants, exhibit promising in vitro inhibition of AChE and BChE. Some compounds have shown comparable or superior inhibitory activities to existing drugs like rivastigmine or galanthamine, particularly against BChE. The selectivity indexes of these compounds, such as benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate, have been noted for their high potency (Bąk et al., 2019).
Sulfonamide-Based Carbamates : A study on benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates highlighted several compounds with strong preferential inhibition of BChE. These compounds, including various benzyl carbamate derivatives, were found to be more active than the clinically used rivastigmine (Magar et al., 2021).
Proline-Based Carbamates : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carbamates were synthesized and tested for their ability to inhibit AChE and BChE. These carbamates showed moderate inhibitory effects, with some demonstrating anti-BChE activity comparable to rivastigmine (Pizova et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-(2-oxocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQISPRKLLFTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxocyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



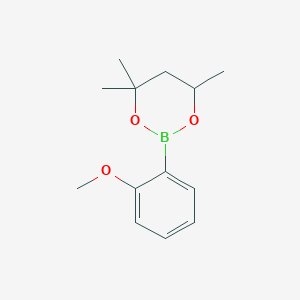
amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)
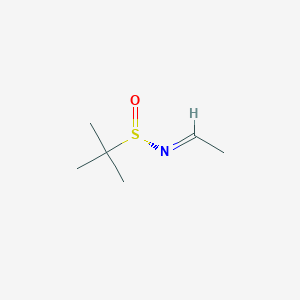
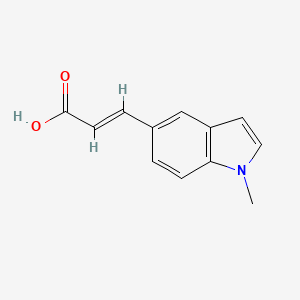
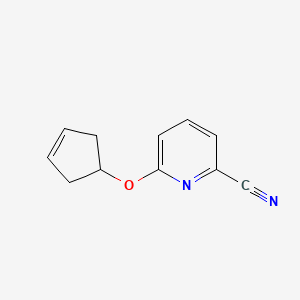
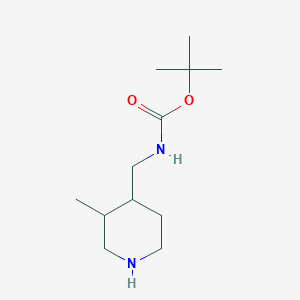
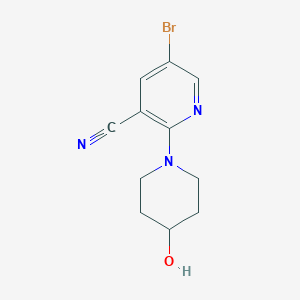
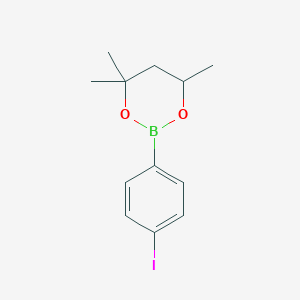
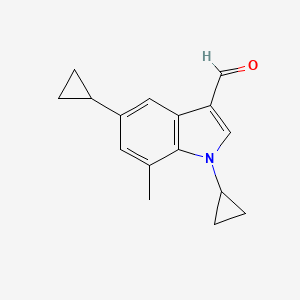
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)